molecular formula C13H27NO B15092102 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol

Katalognummer: B15092102
Molekulargewicht: 213.36 g/mol
InChI-Schlüssel: VQNLPJNDODLBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol is an organic compound with the molecular formula C13H27NO It is a cyclohexylamine derivative, characterized by the presence of a cyclohexane ring substituted with a propan-2-yl group and an amino group attached to a butan-2-ol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol typically involves the reaction of 4-(propan-2-yl)cyclohexylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C13H27NO

Molekulargewicht

213.36 g/mol

IUPAC-Name

4-[(4-propan-2-ylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C13H27NO/c1-10(2)12-4-6-13(7-5-12)14-9-8-11(3)15/h10-15H,4-9H2,1-3H3

InChI-Schlüssel

VQNLPJNDODLBLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(CC1)NCCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.